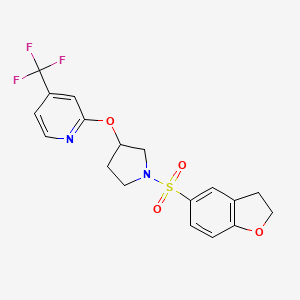

![molecular formula C19H15N5O3S B2922924 4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile CAS No. 897473-98-2](/img/structure/B2922924.png)

4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazoles are a class of heterocyclic aromatic compounds that consist of a benzene ring fused to a thiazole ring . They are found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazoles can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A variety of methods have been developed for the synthesis of benzothiazoles, including the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The benzothiazole ring system involves a benzene ring fused to a thiazole ring . The exact molecular structure of “4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their specific structure. For example, some benzothiazoles have been found to have a molecular weight of around 486.51 .Applications De Recherche Scientifique

Antimicrobial and Antiviral Activities

- Research has identified derivatives of 4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile exhibiting significant antimicrobial and antiviral activities. For instance, compounds with modifications such as urea and thiourea derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting their potential in addressing plant viral infections and microbial pathogens (Reddy et al., 2013).

Cellular Imaging and Fluorescent Probes

- Novel fluorescent dyes based on benzothiazol derivatives have been developed for imaging of low pH regions and lipid membranes in living cells, offering tools for biomedical research and potential diagnostic applications. Such compounds provide a mechanism for the selective imaging of cellular compartments, aiding in the study of cellular processes and disease states (de Almeida et al., 2021).

Antitrypanosomal and Antileishmanial Activity

- Derivatives have been explored for their potential as therapeutic agents against neglected tropical diseases. For example, research into 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives has identified potential drug candidates for visceral leishmaniasis (VL), demonstrating the compound's flexibility in addressing various parasitic diseases (Thompson et al., 2016).

Quantitative Structure-Activity Relationship (QSAR) Studies

- QSAR studies on new benzothiazoles derived substituted piperazine derivatives have been conducted to understand the relationship between chemical structure and biological activity. This research aids in the design of more effective compounds by identifying key structural features responsible for biological activity (Al-Masoudi et al., 2011).

Mécanisme D'action

Target of Action

The primary targets of benzothiazole-based compounds, such as 4-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile, are often enzymes involved in critical biological pathways . For instance, benzothiazole derivatives have been found to inhibit enzymes like dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB) . These enzymes play crucial roles in DNA replication, cell wall synthesis, and other essential cellular processes .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction often results in the disruption of the enzyme’s normal activity, leading to alterations in the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

The inhibition of these enzymes disrupts critical biochemical pathways. For instance, the inhibition of DNA gyrase prevents the supercoiling of DNA, which is necessary for DNA replication . Similarly, the inhibition of MurB disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall . The disruption of these pathways can lead to cell death, thereby exerting an antimicrobial effect .

Pharmacokinetics

They are well absorbed and distributed throughout the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to their effectiveness as therapeutic agents .

Result of Action

The molecular and cellular effects of the compound’s action include the disruption of DNA replication and cell wall synthesis, leading to cell death . This results in the effective elimination of the targeted cells or microorganisms .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of oxygen can affect the compound’s stability and reactivity . Additionally, the pH of the environment can influence the compound’s solubility and therefore its bioavailability . Understanding these factors is crucial for optimizing the compound’s effectiveness in different environments .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3S/c20-12-13-1-3-14(4-2-13)18(25)22-7-9-23(10-8-22)19-21-16-6-5-15(24(26)27)11-17(16)28-19/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRPNJYWGCCWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2922843.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2922848.png)

![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2922850.png)

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2922854.png)

![5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2922858.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide](/img/structure/B2922862.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)